REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.O.[CH3:17]O>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux where it
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Type
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EXTRACTION
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Details
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The mixture was extracted with three 100 ml portions of methylene chloride
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Type
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WASH
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Details
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The combined extracts were washed with two 50 ml portions of aqueous saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |